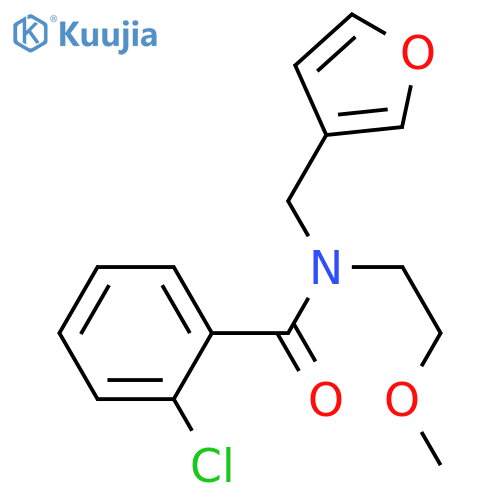

Cas no 1421494-12-3 (2-chloro-N-(furan-3-yl)methyl-N-(2-methoxyethyl)benzamide)

2-chloro-N-(furan-3-yl)methyl-N-(2-methoxyethyl)benzamide 化学的及び物理的性質

名前と識別子

-

- 2-chloro-N-(furan-3-yl)methyl-N-(2-methoxyethyl)benzamide

- 2-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide

- CHEMBL3444230

- 2-chloro-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide

- F6415-0065

- AKOS024556053

- 1421494-12-3

- VU0548280-1

-

- インチ: 1S/C15H16ClNO3/c1-19-9-7-17(10-12-6-8-20-11-12)15(18)13-4-2-3-5-14(13)16/h2-6,8,11H,7,9-10H2,1H3

- InChIKey: BNLVCPANDKWYPU-UHFFFAOYSA-N

- ほほえんだ: C(N(CC1C=COC=1)CCOC)(=O)C1=CC=CC=C1Cl

計算された属性

- せいみつぶんしりょう: 293.0818711g/mol

- どういたいしつりょう: 293.0818711g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 314

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

2-chloro-N-(furan-3-yl)methyl-N-(2-methoxyethyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6415-0065-10μmol |

2-chloro-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide |

1421494-12-3 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6415-0065-10mg |

2-chloro-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide |

1421494-12-3 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6415-0065-15mg |

2-chloro-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide |

1421494-12-3 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6415-0065-2μmol |

2-chloro-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide |

1421494-12-3 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6415-0065-30mg |

2-chloro-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide |

1421494-12-3 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6415-0065-5μmol |

2-chloro-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide |

1421494-12-3 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6415-0065-1mg |

2-chloro-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide |

1421494-12-3 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6415-0065-25mg |

2-chloro-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide |

1421494-12-3 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6415-0065-2mg |

2-chloro-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide |

1421494-12-3 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6415-0065-5mg |

2-chloro-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide |

1421494-12-3 | 5mg |

$69.0 | 2023-09-09 |

2-chloro-N-(furan-3-yl)methyl-N-(2-methoxyethyl)benzamide 関連文献

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

2-chloro-N-(furan-3-yl)methyl-N-(2-methoxyethyl)benzamideに関する追加情報

Professional Introduction to Compound with CAS No. 1421494-12-3 and Product Name: 2-chloro-N-(furan-3-yl)methyl-N-(2-methoxyethyl)benzamide

The compound with the CAS number 1421494-12-3 and the product name 2-chloro-N-(furan-3-yl)methyl-N-(2-methoxyethyl)benzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The molecular structure incorporates several key functional groups, including a chloro substituent, a furan ring, and a N-(2-methoxyethyl)benzamide moiety, which collectively contribute to its distinct chemical properties and biological activities.

Recent research in the domain of synthetic organic chemistry has highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The presence of the furan-3-yl group in this compound not only enhances its structural complexity but also opens up possibilities for diverse interactions with biological targets. The chloro group, positioned strategically on the benzamide core, serves as a versatile handle for further chemical modifications, enabling the synthesis of derivatives with tailored pharmacological profiles.

The N-(2-methoxyethyl) moiety is another critical feature that influences the compound's solubility and bioavailability. This ethyl chain, terminated by a methoxy group, is known to improve metabolic stability and enhance membrane permeability, making it an attractive component in drug design. Such structural attributes have been extensively explored in recent studies aiming to develop orally active small molecules for therapeutic intervention.

In the context of medicinal chemistry, benzamide derivatives have long been recognized for their broad spectrum of biological activities. The benzamide core in 2-chloro-N-(furan-3-yl)methyl-N-(2-methoxyethyl)benzamide is particularly noteworthy due to its potential to modulate various enzymatic and receptor systems. Current research endeavors are focused on leveraging these properties to develop novel inhibitors for therapeutic targets such as proteases and kinases, which are implicated in numerous diseases.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. The structural motif exhibits similarities to known pharmacophores that have demonstrated efficacy in clinical trials. For instance, analogs featuring a furan ring have shown promise in anti-inflammatory and anti-viral applications. The incorporation of a chloro group into such scaffolds has been reported to enhance binding affinity to biological targets, thereby improving therapeutic efficacy.

The N-(2-methoxyethyl) substituent further contributes to the compound's pharmacokinetic profile by increasing its lipophilicity while maintaining water solubility. This balance is crucial for achieving optimal bioavailability and minimizing side effects. Recent advancements in computational chemistry have enabled researchers to predict these properties with greater accuracy, facilitating the rational design of next-generation drug candidates.

From a synthetic perspective, 2-chloro-N-(furan-3-yl)methyl-N-(2-methoxyethyl)benzamide exemplifies the elegance of modern organic synthesis. The strategic placement of functional groups allows for multiple pathways to its construction, each offering distinct advantages in terms of yield and purity. Modern methodologies such as transition-metal-catalyzed cross-coupling reactions have been instrumental in streamlining its synthesis, making it more accessible for large-scale production.

The compound's relevance extends beyond academic research; it holds significant commercial potential as an intermediate in the synthesis of more complex pharmaceuticals. Companies specializing in custom synthesis are increasingly focusing on producing high-purity versions of such intermediates to meet the demands of drug development pipelines. The demand for specialized reagents like this underscores the growing importance of fine chemicals in the pharmaceutical industry.

Future research directions may explore derivatization strategies aimed at enhancing specific biological activities or improving pharmacokinetic properties further. For instance, replacing the chloro group with other electron-withdrawing or electron-donating substituents could fine-tune receptor interactions. Similarly, modifications to the N-(2-methoxyethyl) chain might lead to improved metabolic stability or altered distribution profiles.

The integration of machine learning and artificial intelligence into drug discovery has revolutionized how compounds like this are designed and evaluated. Predictive models can now rapidly assess potential biological activities based on structural features alone, significantly reducing the time required for hit identification and optimization. This synergy between computational tools and experimental validation accelerates progress toward novel therapeutics.

In conclusion,2-chloro-N-(furan-3-yl)methyl-N-(2-methoxyethyl)benzamide represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer multiple avenues for therapeutic intervention while maintaining favorable chemical properties suitable for drug development. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping future treatments across various therapeutic areas.

1421494-12-3 (2-chloro-N-(furan-3-yl)methyl-N-(2-methoxyethyl)benzamide) 関連製品

- 2680612-63-7(3-(2,2,2-Trifluoroacetyl)-1,3-oxazinane-2-carboxylic acid)

- 2418708-95-7(Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate)

- 765899-93-2(2-(Aminomethyl)-7-methylnaphthalene)

- 57248-88-1(Pamidronate Disodium)

- 1806485-45-9(4-Ethyl-3-(2-oxopropyl)mandelic acid)

- 860595-88-6(4-(3-Methylbenzyl)oxybenzoic Acid)

- 2172022-06-7(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidocyclopentane-1-carboxylic acid)

- 175203-72-2(6-(Bromomethyl)-2-(trifluoromethyl)quinoline)

- 1880109-24-9((3-Amino-2,2-difluoropropyl)(1-cyclopropylpropyl)methylamine)

- 868217-41-8(2-{(4-nitrophenyl)methylsulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole)